Fmoc-PEG4-NHS-Ester

Übersicht

Beschreibung

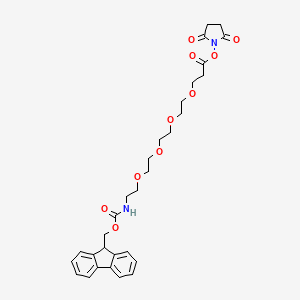

Fmoc-PEG4-NHS ester is a PEG linker containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .

Synthesis Analysis

Fmoc-PEG4-NHS ester is synthesized using standard fluorenylmethyloxycarbonyl (Fmoc) solid phase peptide synthesis strategies . The Fmoc protected residues coupled to the peptide/resin are deprotected with 20% piperidine in dimethyl formamide (DMF) twice for 15 min per incubation .Molecular Structure Analysis

The molecular formula of Fmoc-PEG4-NHS ester is C30H36N2O10 . It has a molecular weight of 584.6 g/mol . The functional group includes an Fmoc-protected amine and an NHS ester .Chemical Reactions Analysis

Fmoc-PEG4-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

Fmoc-PEG4-NHS ester has a molecular weight of 584.6 g/mol . It is soluble in DMSO, DMF, and DCM . The compound is stored at -20°C .Wissenschaftliche Forschungsanwendungen

Biokonjugation

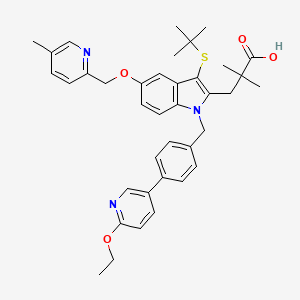

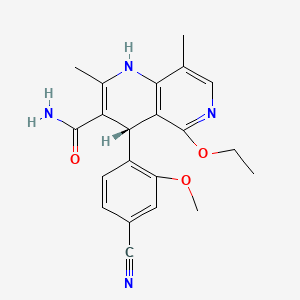

Fmoc-PEG4-NHS-Ester wird häufig in der Biokonjugation eingesetzt, dem Prozess der Verknüpfung von zwei oder mehr Biomolekülen. Die NHS-Estergruppe reagiert mit primären Aminen und bildet eine stabile Amidbindung. Dies ermöglicht die Anbindung verschiedener Biomoleküle, einschließlich Proteine und Peptide, an den PEG4-Linker {svg_1}.

Arzneimittelverabreichung

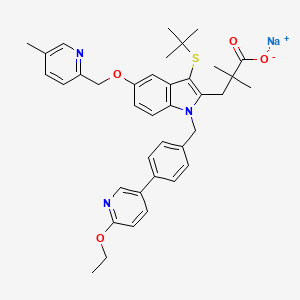

Die Verbindung wird in Arzneimittelverabreichungssystemen eingesetzt. Der PEG-Linker kann die Wasserlöslichkeit hydrophober Arzneimittel verbessern und so deren Bioverfügbarkeit erhöhen. Zusätzlich kann die Fmoc-Gruppe entfernt werden, um eine Aminogruppe freizulegen, die für weitere Konjugationen verwendet werden kann, z. B. die Anbindung eines Arzneimittelmoleküls {svg_2}.

Proteinmarkierung

This compound wird zur Proteinmarkierung verwendet. Die NHS-Estergruppe kann mit den primären Aminen auf der Proteinoberfläche reagieren, wodurch die Anbindung verschiedener Markierungen, einschließlich Fluoreszenzfarbstoffe und Biotin, ermöglicht wird {svg_3}.

Oligonukleotidmodifikation

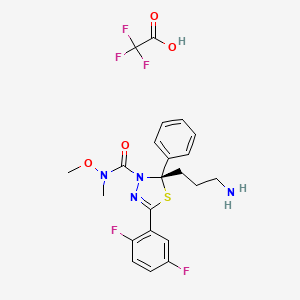

Die Verbindung wird zur Modifikation von Oligonukleotiden, kurzen DNA- oder RNA-Molekülen, verwendet. Die NHS-Estergruppe kann mit den primären Aminen auf Oligonukleotiden reagieren, wodurch die Anbindung verschiedener Markierungen oder die Einführung von Modifikationen ermöglicht wird {svg_4}.

Oberflächenmodifikation

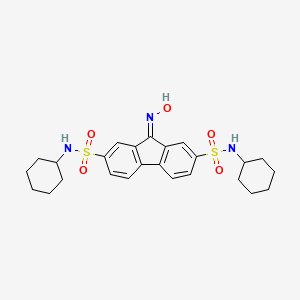

This compound wird zur Oberflächenmodifikation verwendet. Die Verbindung kann verwendet werden, um eine PEG-Schicht auf die Oberfläche verschiedener Materialien aufzubringen und so deren Biokompatibilität und Resistenz gegen Proteinadsorption zu verbessern {svg_5}.

Molekulare Bildgebung

Die Verbindung wird in der molekularen Bildgebung eingesetzt. So wurde sie beispielsweise als ortsspezifische und residierende Verknüpfung für die 18F-Markierung mit verbesserter renaler Clearance eingesetzt {svg_6}.

Wirkmechanismus

Target of Action

The primary targets of Fmoc-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used to label these targets, enabling their modification and conjugation for various biochemical applications.

Mode of Action

Fmoc-PEG4-NHS ester operates by introducing a polyethylene glycol (PEG) chain into biomolecules, thereby enhancing their water solubility and biocompatibility . The compound contains an Fmoc-protected amine and an NHS ester. The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can then be used for further conjugations . The NHS ester, on the other hand, reacts with the primary amines of target molecules, facilitating their labeling .

Biochemical Pathways

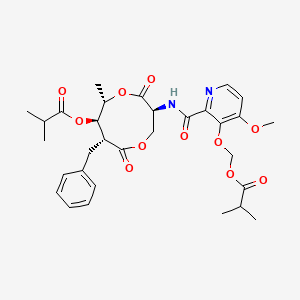

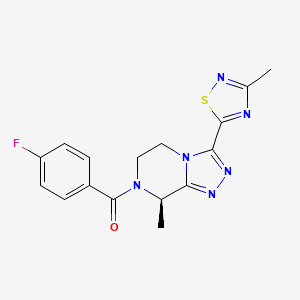

Fmoc-PEG4-NHS ester plays a crucial role in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that contain two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other to the target protein . By exploiting the intracellular ubiquitin-proteasome system, PROTACs can selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of Fmoc-PEG4-NHS ester are largely determined by its PEG component. PEGylation, the process of attaching PEG chains to molecules, can enhance the stability, solubility, and half-life of the modified molecules in biological systems . This can lead to improved bioavailability and therapeutic efficacy.

Result of Action

The action of Fmoc-PEG4-NHS ester results in the PEGylation of target molecules, which can reduce their immunogenicity, increase their stability and solubility, and extend their half-life in the body . This can enhance the therapeutic efficacy of the target molecules. In the context of PROTACs, the action of Fmoc-PEG4-NHS ester enables the selective degradation of target proteins .

Action Environment

The action of Fmoc-PEG4-NHS ester is influenced by various environmental factors. For instance, the compound’s Fmoc group can be deprotected under basic conditions to obtain a free amine . Additionally, the compound’s solubility can be affected by the solvent used, with DMSO, DMF, and DCM being suitable solvents . The compound should be stored at -20°C for optimal stability .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Fmoc-PEG4-NHS ester plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The cellular effects of Fmoc-PEG4-NHS ester are primarily related to its role in the synthesis of PROTACs . By selectively degrading target proteins, PROTACs can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fmoc-PEG4-NHS ester involves its role as a linker in the formation of PROTACs . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at -20°C .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O10/c33-27-9-10-28(34)32(27)42-29(35)11-13-37-15-17-39-19-20-40-18-16-38-14-12-31-30(36)41-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,31,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCTTZZPHFQEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)